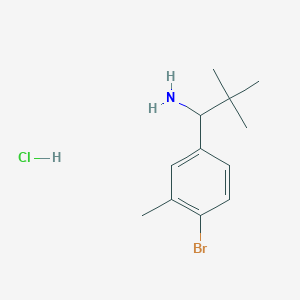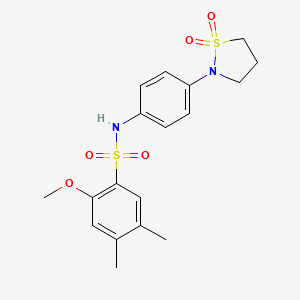![molecular formula C15H20N4O2 B2884077 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-85-9](/img/structure/B2884077.png)
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyridopyrimidine class. Compounds in this category often exhibit interesting biological activities and have been of interest in the field of medicinal chemistry for their potential therapeutic properties.
Synthetic Routes and Reaction Conditions:
Cyclopentylamine Derivation: The preparation typically begins with the derivatization of cyclopentylamine, which is then subjected to condensation reactions with trimethylpyrido[2,3-d]pyrimidine intermediates.
Key Reactions: Key reactions include nucleophilic substitution reactions, where the cyclopentylamine group is introduced to the pyridopyrimidine backbone, followed by several methylation steps to achieve the desired trimethylation pattern.
Industrial Production Methods: Large-scale industrial synthesis would likely involve the optimization of each reaction step to maximize yield and purity, utilizing catalysts and specific reaction conditions (e.g., temperature, solvent systems) conducive to scalable production.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can modify the pyridopyrimidine ring, affecting its electronic properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving various functional groups on the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation, reagents such as potassium permanganate or hydrogen peroxide can be utilized under controlled conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reductions.
Catalysts: Palladium or other transition metal catalysts are often employed in substitution reactions.
Major Products:
Major reaction products will vary depending on the specific reaction conditions and reagents, but can include variously substituted pyridopyrimidine derivatives.
In Chemistry:
Used as a precursor or intermediate in the synthesis of more complex heterocyclic compounds.
In Biology:
Studied for its potential role as a bioactive molecule with antiviral, antibacterial, or anti-cancer properties.
In Medicine:
Investigated for its therapeutic potential, particularly in modulating biological pathways relevant to disease states.
In Industry:
作用機序
The mechanism by which 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets, including enzymes and receptors. By binding to these targets, it can modulate their activity and influence cellular pathways. Detailed molecular docking studies and biochemical assays are typically required to elucidate these mechanisms fully.
類似化合物との比較
Similar compounds in the pyridopyrimidine class include:
4-amino-1,3-dimethylpyrido[2,3-d]pyrimidine: This compound shares a similar pyridopyrimidine backbone but lacks the cyclopentyl and trimethyl modifications.
5-(phenylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Substitutes a phenyl group for the cyclopentylamine, leading to different physical and chemical properties.
Uniqueness:
The presence of both the cyclopentylamine and trimethyl groups in 5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione imparts unique steric and electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets compared to its simpler analogs.
特性
IUPAC Name |
5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-8-16-13-11(12(9)17-10-6-4-5-7-10)14(20)19(3)15(21)18(13)2/h8,10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFGQJTDJISDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3CCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)
![6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2883997.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)



![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
